1-[(2,5-dimethylphenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
Description
This compound features a quinolin-4-one core substituted with a 2,5-dimethylbenzyl group at position 1, an ethyl group at position 6, and a 1,2,4-oxadiazole ring at position 3 bearing a 4-methylphenyl moiety. The 1,2,4-oxadiazole heterocycle enhances metabolic stability and bioavailability compared to simpler aromatic systems, while the bulky substituents (e.g., ethyl, dimethylbenzyl) likely influence lipophilicity and steric interactions in biological systems .
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2/c1-5-21-10-13-26-24(15-21)27(33)25(17-32(26)16-23-14-19(3)6-9-20(23)4)29-30-28(31-34-29)22-11-7-18(2)8-12-22/h6-15,17H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYVRIODRBGPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)CC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Heterocyclic Variations
The compound’s structural analogs include quinolinone derivatives and heterocycles such as 1,2,4-triazoles () or tetrazoles (). Key differences lie in the heterocyclic ring systems and substituent effects:
*LogP values calculated using density-functional methods (e.g., Becke’s exchange-correlation functional ).
- Heterocycle Impact : The 1,2,4-oxadiazole in the target compound provides higher electron-withdrawing character and lipophilicity (predicted LogP = 4.5) compared to the 1,2,4-triazole (LogP = 3.8) in , which may enhance membrane permeability. Tetrazole-containing analogs (LogP = 5.2) exhibit even greater lipophilicity but may face metabolic instability due to ring cleavage .
Computational Predictions
Density-functional theory (DFT) studies, such as those employing Becke’s hybrid functional, have been instrumental in predicting thermochemical properties (e.g., bond dissociation energies, solvation free energies) for heterocyclic systems . For the target compound, these methods could predict stability under physiological conditions or binding affinities compared to analogs.
Key Research Findings and Gaps
- Advantages : The 1,2,4-oxadiazole moiety in the target compound balances lipophilicity and metabolic stability better than triazoles or tetrazoles.
- Limitations: No experimental bioactivity data is available; predictions rely on computational models and structural parallels.
- Contradictions : While oxadiazoles generally exhibit superior stability, substituent positioning (e.g., 4-methylphenyl vs. 2,4-difluorophenyl in ) may unpredictably alter receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
